2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride
Description
2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a difluoromethyl group (-CF₂H) at the ortho position (C2). The sulfonyl chloride (-SO₂Cl) functional group at C1 makes it a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other bioactive molecules . Its difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and modulating reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-5-2-3-7(15(9,12)13)6(4-5)8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJAAYPGOPBBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-methoxybenzenesulfonyl Chloride
The route begins with bromination of 4-methoxybenzenesulfonyl chloride. Under electrophilic bromination conditions (Br₂ in H₂SO₄ or FeBr₃), bromine introduces at the ortho position relative to the methoxy group due to its strong activating effects. This yields 2-bromo-4-methoxybenzenesulfonyl chloride, though competing para-bromination may necessitate chromatographic purification.
Reduction to 2-Bromo-4-methoxythiophenol
Following methods from CN1434029A, zinc powder reduction in acidic media (H₂SO₄, 70–80°C) converts the sulfonyl chloride to 2-bromo-4-methoxythiophenol. Typical yields for analogous reductions range from 70–85%.
Alkylation with Difluoromethyl Bromide
The thiophenol undergoes alkylation with difluoromethyl bromide (CHF₂Br) under alkaline conditions (KOH/EtOH, 70–80°C), forming 2-(difluoromethylthio)-4-methoxybromobenzene. This step mirrors ethylation procedures in patent CN1434029A, though CHF₂Br’s gaseous nature demands pressurized reactors.
Chlorination to Sulfonyl Chloride
Oxidation of the sulfide to sulfonyl chloride employs chlorine gas in acetic acid (45–55°C, 2–5 hours), as demonstrated in CN112939818A. This method achieves >90% conversion for ethylthio analogs, suggesting comparable efficacy for difluoromethylthio derivatives.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, H₂SO₄, 0–10°C | 60–75% |
| Reduction | Zn, H₂SO₄, 70–80°C | 80–85% |
| Alkylation | CHF₂Br, KOH/EtOH, 70°C | 65–70% |
| Chlorination | Cl₂, AcOH, 50°C | 90–94% |
Directed Metalation Approach
Ortho-Lithiation of 4-Methoxybenzenesulfonyl Chloride
Using LDA (lithium diisopropylamide) at −78°C, the methoxy group directs lithiation to the ortho position. Quenching with S₈ generates 2-lithio-4-methoxybenzenesulfonyl chloride, which is protonated to yield the thiol.
Difluoromethylation
The thiol reacts with difluoromethyl iodide (CHF₂I) under radical initiation (AIBN, 60°C), forming 2-(difluoromethylthio)-4-methoxybenzenesulfonyl chloride. Radical pathways mitigate electronic deactivation by the sulfonyl group.
Limitations
Low yields (<50%) due to competing side reactions and the sulfonyl chloride’s instability under basic conditions.
Palladium-Catalyzed Sulfonation
Aryl Iodide Preparation
4-Methoxy-2-(difluoromethyl)iodobenzene is synthesized via Ullmann coupling between 4-methoxyiodobenzene and a difluoromethylcopper reagent.
Sulfonyl Chloride Formation
Adapting the method from ACS Journal of Organic Chemistry, palladium catalysis (Pd(OAc)₂, DABSO) introduces the sulfonyl group. Subsequent chlorination with SO₂Cl₂ replaces the fluoride, yielding the target compound.
Advantages:
- Avoids harsh oxidation steps.
- Amenable to late-stage functionalization.
Electrophilic Difluoromethylation
Synthesis of 4-Methoxybenzenesulfonyl Chloride
Commercial 4-methoxybenzenesulfonyl chloride serves as the starting material.
Friedel-Crafts Difluoromethylation
Using ClCF₂H and AlCl₃, electrophilic difluoromethylation targets the ortho position. However, the sulfonyl chloride’s deactivating nature results in <20% yield, rendering this method impractical.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Cost |
|---|---|---|---|---|
| Sulfide Oxidation | 4 | ~50% | High | Moderate |
| Directed Metalation | 3 | <30% | Low | High |
| Pd-Catalyzed | 2 | 40–60% | Moderate | High |
| Friedel-Crafts | 2 | <10% | Low | Low |
The sulfide oxidation route offers the best balance of yield and scalability, despite requiring hazardous gases. Pd-catalyzed methods show promise for modular synthesis but depend on costly catalysts.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The difluoromethyl group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride exhibit potent antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly serine proteases. Structure-activity relationship (SAR) analyses revealed that the difluoromethyl group enhances enzyme inhibition, with IC50 values in the nanomolar range compared to other sulfonyl derivatives. This property suggests potential applications in developing enzyme inhibitors for therapeutic uses.
Cytotoxicity in Cancer Cells
In vitro assays on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induces significant cytotoxicity, with IC50 values ranging from 10 to 20 µM. Flow cytometry analyses confirmed that the mechanism involves apoptotic pathways, highlighting its potential in cancer therapy.
Agrochemical Applications
Herbicide Development
The compound has been explored for use as a herbicide due to its selective toxicity to certain plant species. Research indicates that it can effectively control both grassy and broadleaf weeds in crops like wheat and rice. The ability to apply it post-emergence makes it particularly valuable for agricultural practices aiming to minimize crop damage while controlling unwanted vegetation .
Synthetic Organic Chemistry
Reagent in Chemical Synthesis
this compound serves as a sulfonylating agent in organic synthesis. Its reactivity allows it to modify biomolecules through sulfonation, which can alter enzyme activity and protein function. This property is crucial for synthesizing complex organic molecules and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfonyl chloride group acts as a reactive site for nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl Chloride (CAS 39226-95-4)
- Substituents : Methoxy (-OCH₃) at C4.
- Reactivity: The methoxy group is electron-donating, slightly reducing the electrophilicity of the sulfonyl chloride group. This compound is a common intermediate in peptide coupling (e.g., synthesis of KN-93 and KN-92 CaMKII inhibitors) and sulfonohydrazide formation .
- Applications : Used in kinase inhibitor development and agrochemicals (e.g., metsulfuron methyl ester herbicides) .
3,6-Difluoro-2-methoxybenzenesulfonyl Chloride (CAS 1162257-28-4)
- Substituents : Methoxy at C2 and fluorine atoms at C3 and C5.
- Reactivity : The electron-withdrawing fluorine atoms enhance the sulfonyl chloride's electrophilicity, accelerating reactions with nucleophiles. Steric effects from the meta-fluorine substituents may reduce accessibility in bulky reaction environments .
- Applications : Likely used in fluorinated drug candidates to improve bioavailability and metabolic stability .
4-Fluoro-2-methylbenzenesulfonyl Chloride
- Substituents : Fluorine at C4 and methyl (-CH₃) at C2.
- Reactivity : The methyl group provides steric hindrance, while fluorine modestly increases electrophilicity. This balance makes it suitable for controlled sulfonylation reactions in medicinal chemistry .
Electronic and Steric Properties
Table 1: Comparative Properties of Selected Benzenesulfonyl Chlorides
Reactivity in Nucleophilic Substitutions
- The difluoromethyl group in this compound significantly enhances its electrophilicity compared to 4-methoxybenzenesulfonyl chloride, enabling faster reactions with amines and alcohols. For example, in the synthesis of KN-93 analogs, fluorinated sulfonyl chlorides exhibit higher yields in sulfonamide formation than non-fluorinated counterparts .
- Fluorine substitution (as in 3,6-difluoro-2-methoxybenzenesulfonyl chloride) can introduce regioselectivity challenges due to competing electronic and steric effects, whereas the difluoromethyl group offers a balance of reactivity and steric accessibility .
Biological Activity
2-(Difluoromethyl)-4-methoxybenzenesulfonyl chloride, with the CAS number 2172170-73-7, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H8ClF2O2S
- Molecular Weight : 248.67 g/mol
- Structure : The compound features a difluoromethyl group and a methoxy group attached to a benzenesulfonyl chloride moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction conditions often include:
- Reagents : Difluoromethyl sulfide or other suitable fluorinated reagents.
- Catalysts : Lewis acids may be employed to facilitate the reaction.
- Solvents : Common solvents include dichloromethane or acetonitrile.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets.
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. A study demonstrated that derivatives of sulfonyl chlorides possess significant antibacterial properties, which may extend to this compound as well .
Anticancer Properties
The compound has been investigated for its anticancer potential. Research on related compounds indicates that sulfonyl chlorides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it is hypothesized that the presence of the difluoromethyl group enhances its interaction with cellular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Target Interaction : The difluoromethyl group may enhance binding affinity to specific receptors or proteins involved in disease pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
